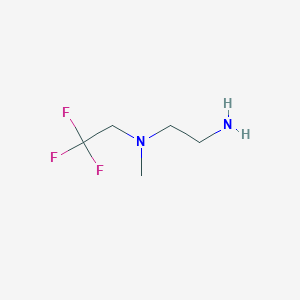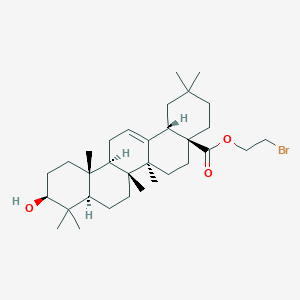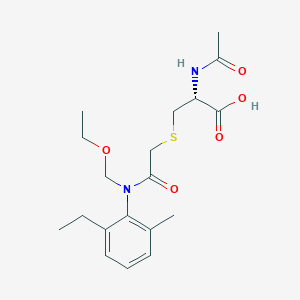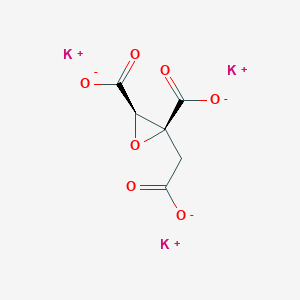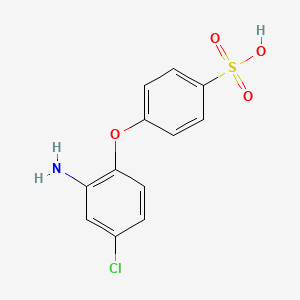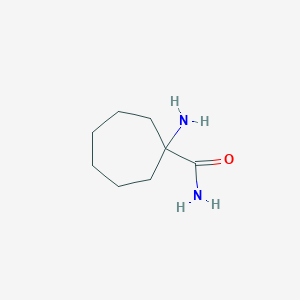
1-Aminocycloheptanecarboxamide
Vue d'ensemble
Description
1-Aminocycloheptanecarboxamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 1-Aminocycloheptanecarboxamide consists of a seven-membered ring (cycloheptane) with an amine (-NH2) and a carboxamide (-CONH2) functional group attached to the same carbon atom .Physical And Chemical Properties Analysis
1-Aminocycloheptanecarboxamide has a molecular weight of 156.23 g/mol . It has a predicted boiling point of 327.2 °C at 760 mmHg and a predicted density of 1.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Stereoselective Synthesis : 1-Aminocyclopropanecarboxylic acid derivatives, related to 1-Aminocycloheptanecarboxamide, are synthesized from dehydroamino acid derivatives via sulfur ylide. This process achieves reasonable diastereoselection and yields, indicating potential applications in stereoselective synthesis (Zhou et al., 2011).
Peptide Synthesis : The total synthesis of dendroamide A, a peptide-derived macrocycle with potential medicinal properties, utilizes Fmoc-protected amino acids, including structures similar to 1-Aminocycloheptanecarboxamide. This synthesis demonstrates the compound's utility in the formation of complex peptide structures (You & Kelly, 2003).
One-Step Synthesis of Dicarboxamides : The palladium-catalysed aminocarbonylation process, which employs compounds related to 1-Aminocycloheptanecarboxamide, allows for the efficient synthesis of dicarboxamides. This indicates its potential in simplifying complex chemical syntheses (Carrilho et al., 2015).
Biological and Medicinal Research
Antidepressant and Anxiolytic Effects : Compounds similar to 1-Aminocycloheptanecarboxamide, like 1-Aminocyclopropanecarboxylic acid, have shown antidepressant and anxiolytic actions in animal models. This suggests potential applications in the treatment of mood disorders (Trullás et al., 1991).
Tumor Growth Inhibition : Certain alicyclic α-amino acids, structurally related to 1-Aminocycloheptanecarboxamide, have exhibited significant anti-tumor activity. This highlights its potential use in developing cancer therapeutics (Connors et al., 1960).
Transport and Fate in Cancer Cells : Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic acid, a compound related to 1-Aminocycloheptanecarboxamide, has been studied for its transport mechanism in prostate cancer cells. Understanding this mechanism is crucial for the development of effective cancer diagnostic tools (Okudaira et al., 2011).
Propriétés
IUPAC Name |
1-aminocycloheptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7(11)8(10)5-3-1-2-4-6-8/h1-6,10H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIKLGPOGVJVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocycloheptanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



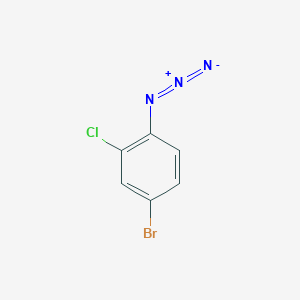
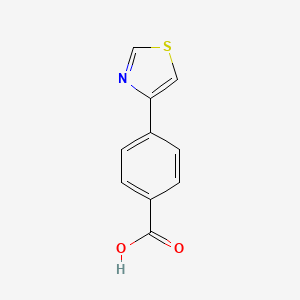
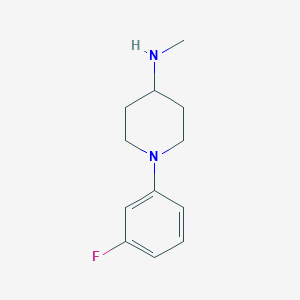
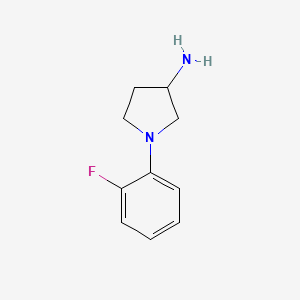
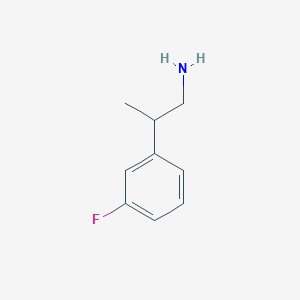
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
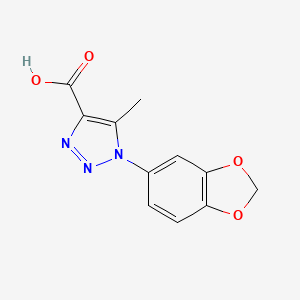
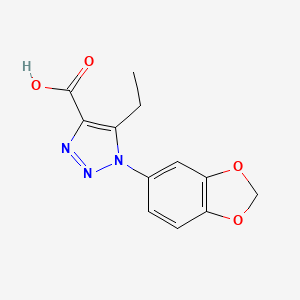
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
